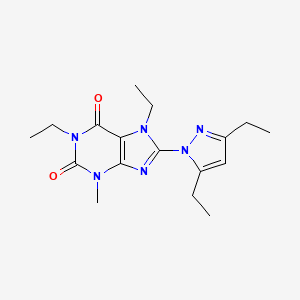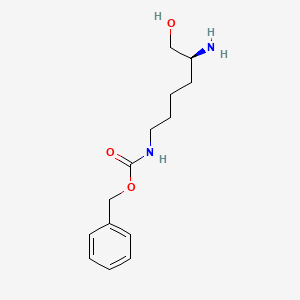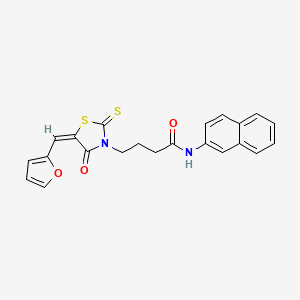![molecular formula C22H16FN3O5S B2411978 N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260621-30-4](/img/no-structure.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16FN3O5S and its molecular weight is 453.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activities
- A study by Fallah-Tafti et al. (2011) discussed the synthesis of N-benzyl substituted acetamide derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. These compounds were evaluated for their Src kinase inhibitory activities and anticancer potential, particularly against human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Synthesis and Characterization
- Xiong Jing (2011) synthesized and characterized derivatives of a similar compound, focusing on their structural aspects. This research contributes to understanding the chemical properties and potential applications of such compounds in medicinal chemistry (Xiong Jing, 2011).
Synthesis and Biological Evaluation
- Research by Liu et al. (2016) involved synthesizing and evaluating similar benzothiazole derivatives for anticonvulsant activity and neurotoxicity. This study provides insights into the therapeutic potential of such compounds in neurological disorders (Liu et al., 2016).
Antitumor Activities
- Jing (2011) also investigated the antitumor activities of similar compounds, highlighting their potential as therapeutic agents against various cancer types (Jing, 2011).
Design and Antimicrobial Activity
- A study by Arshad (2020) focused on the design, synthesis, and antimicrobial activity of compounds related to this compound, showcasing their potential in combating microbial infections (Arshad, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid, which is then coupled with 1,3-benzodioxole to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl acetoacetate", "thiophene-2-carboxylic acid", "1,3-benzodioxole", "ethyl chloroacetate", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "a. Dissolve 2-fluorobenzylamine (1.0 eq) in dichloromethane and add ethyl acetoacetate (1.2 eq) and triethylamine (1.2 eq).", "b. Stir the reaction mixture at room temperature for 1 hour.", "c. Add thiophene-2-carboxylic acid (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.", "d. Add water to the reaction mixture and extract the product with dichloromethane.", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid as a white solid.", "Step 2: Synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "a. Dissolve 1,3-benzodioxole (1.2 eq) in dichloromethane and add ethyl chloroacetate (1.2 eq) and triethylamine (1.2 eq).", "b. Stir the reaction mixture at room temperature for 1 hour.", "c. Add acetic anhydride (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.", "d. Add N-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.1 eq) and N,N-dimethylformamide (DMF) to the reaction mixture.", "e. Stir the reaction mixture at room temperature for 12 hours.", "f. Add water to the reaction mixture and extract the product with dichloromethane.", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a white solid." ] } | |
CAS-Nummer |
1260621-30-4 |
Molekularformel |
C22H16FN3O5S |
Molekulargewicht |
453.44 |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16FN3O5S/c23-15-4-2-1-3-13(15)10-26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-14-5-6-17-18(9-14)31-12-30-17/h1-9H,10-12H2,(H,24,27) |
InChI-Schlüssel |
SADVKQDOLFVMJR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)
![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)

![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)
![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)

![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)